synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
Introduction
2-Methyl-2-phenylcyclopropan-1-amine, a close structural analog of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, represents a key pharmacophore in modern medicinal chemistry. The unique strained cyclopropylamine moiety is crucial for its biological activity, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases.[1] This reactivity has been successfully leveraged to target Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, making this structural motif a versatile starting point for the development of novel therapeutics in oncology and neuroscience.[1][2]
This guide provides a detailed exploration of the synthetic strategies for preparing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will delve into the core chemical transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols suitable for researchers, chemists, and drug development professionals. The focus is on building a robust understanding of the synthesis from foundational principles to practical execution.
Retrosynthetic Analysis and Strategic Considerations
The hinges on two primary challenges: the construction of the sterically hindered trisubstituted cyclopropane ring and the stereoselective installation of the primary amine. The most logical and widely adopted strategies converge on a two-phase approach:
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Phase 1: Cyclopropane Ring Formation: This is typically achieved via the cyclopropanation of an appropriate olefin precursor, α-methylstyrene, which provides the necessary 2-methyl-2-phenyl carbon skeleton.
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Phase 2: Amine Installation: The amine functionality is introduced by the rearrangement of a carboxylic acid derivative, most commonly through the Curtius or Hofmann rearrangement. These classic reactions are exceptionally reliable for converting carboxylic acids or amides into primary amines with retention of the migrating group's stereochemistry.[3][4]
Our primary discussion will focus on the cyclopropanation/Curtius rearrangement pathway, which offers a versatile and high-yielding route to the target compound.
Caption: Retrosynthetic analysis of 2-Methyl-2-phenylcyclopropan-1-amine HCl.
Core Synthetic Pathway: Cyclopropanation and Curtius Rearrangement
This pathway is a robust and frequently employed method for synthesizing tranylcypromine analogs and related structures.[1][5] It breaks down into four key transformations.
Step 1: Catalytic Cyclopropanation of α-Methylstyrene
The journey begins with the construction of the cyclopropane ring. The reaction of α-methylstyrene with a diazoacetate, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst generates a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with the olefin.
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Rationale for Substrate Choice: α-Methylstyrene is the ideal starting material as it contains the pre-installed phenyl and methyl groups at the desired quaternary center.
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Catalyst Systems: While various catalysts can be employed, copper and rhodium complexes are classic choices. For achieving stereoselectivity, chiral catalysts are necessary. Recent advancements have shown that chiral iron porphyrin complexes can catalyze this transformation with excellent yields and high diastereoselectivity, strongly favoring the trans isomer.[6][7] The trans configuration, where the phenyl group and the ester are on opposite faces of the cyclopropane ring, is often the biologically relevant isomer, mirroring the structure of tranylcypromine.
The reaction typically produces a mixture of trans and cis diastereomers, with the trans isomer often being the major product and separable by column chromatography or crystallization.
Step 2: Saponification to the Carboxylic Acid
The resulting cyclopropanecarboxylate ester is hydrolyzed to its corresponding carboxylic acid. This is a standard saponification reaction, typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic co-solvent.[8] Subsequent acidification with a mineral acid like HCl precipitates the 2-methyl-2-phenylcyclopropanecarboxylic acid.
Step 3: The Curtius Rearrangement
The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom.[3][9] The reaction proceeds through an acyl azide and an isocyanate intermediate, and crucially, the migration of the R-group (in this case, the cyclopropyl ring) occurs with complete retention of its stereochemical configuration.[10]
The process involves two stages:
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Acyl Azide Formation: The carboxylic acid is activated and converted into an acyl azide. A common and effective method involves using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N).[11] Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with sodium azide (NaN₃).[8]
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Rearrangement and Trapping: The acyl azide is heated in an inert solvent (e.g., toluene). It undergoes thermal decomposition, losing nitrogen gas (N₂) to form an isocyanate intermediate in a concerted rearrangement.[10] This highly reactive isocyanate is not isolated but is immediately trapped. Hydrolysis with aqueous acid breaks down the isocyanate, via an unstable carbamic acid, to the desired primary amine and carbon dioxide.[3]
Caption: Mechanism of the Curtius Rearrangement for amine synthesis.
Step 4: Formation of the Hydrochloride Salt
The final free base, 2-Methyl-2-phenylcyclopropan-1-amine, is often an oil and can be unstable upon prolonged storage. Converting it to its hydrochloride salt enhances its stability, facilitates handling, and often provides a crystalline solid that is easier to purify by recrystallization.[1] This is achieved by dissolving the amine in a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol, and adding a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or ethanolic HCl).[1]
Alternative Pathway: The Hofmann Rearrangement
An alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine.[12][13] This route requires the synthesis of 2-methyl-2-phenylcyclopropanecarboxamide from the corresponding carboxylic acid. The amide is then treated with reagents like sodium hypobromite (generated in situ from Br₂ and NaOH) to induce the rearrangement to the amine.[14] While effective, this classic method uses corrosive and toxic halogens. Modern electrochemical versions of the Hofmann rearrangement offer a greener alternative.[4][15]
Detailed Experimental Protocols
The following protocols are provided as a representative guide. Researchers should perform their own risk assessments and optimizations.
Protocol 1: Synthesis of trans-Ethyl 2-methyl-2-phenylcyclopropanecarboxylate
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To a stirred solution of α-methylstyrene (1.0 eq) and the chosen catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise over 2-4 hours using a syringe pump.
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Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
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Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or GC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the trans and cis isomers and remove catalyst residues. The trans isomer is typically the less polar product.
Protocol 2: Synthesis of trans-2-Methyl-2-phenylcyclopropanecarboxylic acid
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Dissolve the purified trans-ester (1.0 eq) in ethanol.
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Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2 M NaOH).
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Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
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A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 3: Synthesis of trans-2-Methyl-2-phenylcyclopropan-1-amine (via Curtius Rearrangement)
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To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Heat the mixture to 80-90 °C and stir until gas evolution (N₂) ceases (typically 2-4 hours), indicating the formation of the isocyanate.
-
Cool the reaction mixture and slowly add 6 M aqueous HCl (5-10 eq).
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Heat the biphasic mixture to reflux and stir vigorously overnight to effect hydrolysis of the isocyanate.
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Cool to room temperature, separate the layers, and wash the aqueous layer with ethyl acetate.
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Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool.
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Extract the aqueous layer with dichloromethane or diethyl ether (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, often as an oil.
Protocol 4: Formation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
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Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Slowly add a 4 M solution of HCl in 1,4-dioxane (1.1 eq) with stirring.
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A precipitate will form. Continue stirring for 30 minutes at room temperature.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.
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The product can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on specific conditions and scale.
| Step | Transformation | Key Reagents | Typical Yield | Product Form |
| 1 | Cyclopropanation | α-Methylstyrene, EDA, Rh₂(OAc)₄ | 60-80% | Colorless Oil |
| 2 | Saponification | Ethyl Ester, NaOH(aq), EtOH | >95% | White Solid |
| 3 | Curtius Rearrangement | Carboxylic Acid, DPPA, HCl(aq) | 70-85% | Colorless Oil |
| 4 | Salt Formation | Free Amine, HCl in Dioxane | >95% | White Crystalline Solid |
Conclusion
The is a multi-step process that relies on well-established and robust chemical transformations. The pathway involving catalytic cyclopropanation of α-methylstyrene followed by a Curtius rearrangement of the resulting carboxylic acid provides an efficient and reliable route to this important pharmaceutical building block. By understanding the underlying mechanisms and the rationale for procedural choices, researchers can confidently approach the synthesis and modification of this and related cyclopropylamine structures, paving the way for the discovery of new therapeutic agents.
References
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- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett, 2023.
- Ganesan, A., et al. Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed, 2011.
- Pore, S. B., & Gholap, S. P. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH).
- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate, 2023.
- Sulfur-Mediated Formal Allylic C-H Cyclopropanation of α-Methylstyrenes. PubMed, 2023.
- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect, 2023.
- Sulfur-Mediated Formal Allylic C–H Cyclopropanation of α-Methylstyrenes. American Chemical Society, 2023.
- Suzuki, T., et al. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central, 2022.
- Ni-Catalyzed Ring Opening of Cyclopropanes with Amines. Synfacts, 2012.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).
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- Intrieri, D., et al. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex. RSC Publishing, 2013.
- Competitive cyclopropanation reactions performed using Styrene, α‐Methylstyrene and 1,1‐Diphenyl ethylene as substrates and CuP2M as catalyst. ResearchGate.
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- Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed, 2017.
- Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. China Journal of Pharmaceutical Industry, 2023.
- Curtius Rearrangement. Alfa Chemistry.
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